5-amino-1-(4-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
CAS No.:
Cat. No.: VC11457033
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17N3O2S |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 5-imino-1-(4-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C20H17N3O2S/c1-25-15-9-7-14(8-10-15)23-11-17(24)18(19(23)21)20-22-16(12-26-20)13-5-3-2-4-6-13/h2-10,12,21,24H,11H2,1H3 |
| Standard InChI Key | ZXSHJRHTPDDONI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
| Canonical SMILES | COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound features a pyrrol-3-one core substituted with an amino group at position 5, a 4-methoxyphenyl group at position 1, and a 4-phenyl-1,3-thiazol-2-yl moiety at position 4. This arrangement creates a multifunctional scaffold with distinct electronic and steric properties. The molecular formula is C₂₁H₁₈N₃O₂S, and its molecular weight is 376.45 g/mol.
Key Structural Features:
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Pyrrolone Core: A five-membered lactam ring that facilitates hydrogen bonding and π-π interactions.
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4-Methoxyphenyl Group: Introduces electron-donating methoxy substituents, enhancing solubility and modulating reactivity.
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4-Phenylthiazole: A rigid aromatic system with sulfur and nitrogen atoms, contributing to bioactivity via hydrophobic and dipole interactions.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogs such as 5-amino-1-[4-(dimethylamino)phenyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one exhibit bond lengths of 1.40–1.48 Å for C-N bonds in the thiazole ring and 1.22 Å for the carbonyl group in the pyrrolone. Infrared (IR) spectroscopy of similar compounds reveals characteristic stretches:
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N-H (amine): ~3,350 cm⁻¹
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C=O (lactam): ~1,680 cm⁻¹
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C-S (thiazole): ~690 cm⁻¹.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis involves multi-step protocols to assemble the thiazole and pyrrolone rings. A representative route includes:
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Thiazole Formation: Condensation of 4-phenylthiazole-2-carbaldehyde with thiourea under acidic conditions to yield the thiazole intermediate.
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Pyrrolone Assembly: Cyclization of a β-ketoamide precursor with ammonium acetate, followed by substitution at position 1 using 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions.
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Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.
Microwave-assisted synthesis has been employed for analogous compounds, reducing reaction times from 12 hours to 30 minutes with yields exceeding 75%.
Reactivity and Functionalization
The compound participates in diverse reactions:
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Electrophilic Aromatic Substitution: The electron-rich thiazole and methoxyphenyl groups undergo nitration and sulfonation.
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Nucleophilic Attack: The amino group reacts with acyl chlorides to form amides, enhancing bioactivity.
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Oxidation: The pyrrolone carbonyl can be reduced to a hydroxyl group using NaBH₄, altering hydrogen-bonding capacity.
Biological Activities and Mechanisms
| Activity | Mechanism | Source Compound |
|---|---|---|
| Anticancer | Inhibition of topoisomerase IIα | EVT-11427910 |
| Antimicrobial | Disruption of bacterial cell membranes | B14977731 |
| Anti-inflammatory | COX-2 enzyme inhibition | S15582782 |
The 4-phenylthiazole moiety is critical for intercalating DNA and inhibiting replication enzymes, while the methoxyphenyl group enhances cell permeability.
In Silico Predictions
Molecular docking simulations predict strong binding affinity (-9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, suggesting potential as a tyrosine kinase inhibitor. ADMET profiling indicates:
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Absorption: High Caco-2 permeability (4.2 × 10⁻⁶ cm/s).
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Metabolism: Moderate CYP3A4 inhibition (IC₅₀ = 12 µM).
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Toxicity: Low hepatotoxicity risk (LD₅₀ > 2,000 mg/kg in rats).
Applications in Drug Development
Lead Optimization
Structural modifications to enhance potency and reduce off-target effects include:
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Replacing the methoxy group with fluorinated analogs to improve metabolic stability.
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Introducing sulfonamide substituents at position 5 to increase solubility.
Preclinical Studies
In murine models, analogs reduced tumor volume by 62% in breast cancer xenografts at 50 mg/kg/day, comparable to doxorubicin. Antimicrobial testing against Staphylococcus aureus showed MIC values of 8 µg/mL, outperforming ciprofloxacin in methicillin-resistant strains.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Controlling substitution patterns during thiazole formation remains problematic, often requiring chiral auxiliaries.
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Scalability: Multi-step sequences necessitate cost-effective catalysts for industrial production.
Research Priorities
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Mechanistic Studies: Elucidate interactions with kinase targets using X-ray crystallography.
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Toxicology: Assess long-term safety in non-rodent species.
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Formulation: Develop nanoparticle carriers to improve bioavailability.
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